Product packaging for 2-(Azetidin-3-yl)-2-phenylacetic acid(Cat. No.:)

2-(Azetidin-3-yl)-2-phenylacetic acid

Cat. No.: B13512595
M. Wt: 191.23 g/mol
InChI Key: SCRIWIINIKLRIP-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-2-phenylacetic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B13512595 2-(Azetidin-3-yl)-2-phenylacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(azetidin-3-yl)-2-phenylacetic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)10(9-6-12-7-9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)

InChI Key

SCRIWIINIKLRIP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Contextualizing the Compound S Significance Within Azetidine and Phenylacetic Acid Chemical Space

The importance of 2-(Azetidin-3-yl)-2-phenylacetic acid can be best understood by first examining its constituent chemical moieties. The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a prized scaffold in drug discovery. nih.gov Its appeal lies in its combination of satisfactory stability, molecular rigidity, and unique chemical and biological properties. nih.gov Unlike its more strained three-membered aziridine (B145994) counterpart, the azetidine ring offers a greater degree of stability while still providing a three-dimensional structural element that can be strategically employed in molecular design. rsc.orgenamine.net This constrained cyclic system can limit the conformational flexibility of a molecule, which can lead to higher binding affinity with biological targets. enamine.net

On the other hand, phenylacetic acid and its derivatives represent a versatile and well-established class of compounds with a broad spectrum of biological activities. mdpi.com Phenylacetic acid itself is a naturally occurring plant auxin and a metabolite in various organisms. wikipedia.org Its derivatives are integral components of numerous pharmaceuticals, including anti-inflammatory drugs like diclofenac, as well as compounds with anticancer and neuroprotective properties. mdpi.com The phenylacetic acid core serves as a crucial building block in the synthesis of a wide array of drugs. mdpi.comacs.org

The combination of these two pharmacologically significant fragments in this compound results in a novel chemical entity with the potential for unique biological activities. The rigid azetidine ring can orient the phenylacetic acid moiety in a specific spatial arrangement, potentially enhancing its interaction with biological targets.

Strategic Rationale for Scholarly Investigation of 2 Azetidin 3 Yl 2 Phenylacetic Acid Scaffolds

The scientific community's interest in 2-(Azetidin-3-yl)-2-phenylacetic acid and its derivatives is driven by a clear strategic rationale aimed at leveraging the advantageous properties of its components. The incorporation of the azetidine (B1206935) ring is a deliberate strategy to introduce conformational constraint. enamine.net This rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to increased potency. enamine.net

Furthermore, the azetidine nitrogen atom provides a key point for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). This enables the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. The investigation of related substituted azetidine derivatives has demonstrated the potential for developing potent and selective inhibitors for a range of biological targets. nih.gov

The phenylacetic acid portion of the molecule also offers multiple avenues for scholarly investigation. The aromatic ring and the carboxylic acid group are both amenable to chemical modification, allowing for the exploration of how changes in electronics and steric bulk affect biological activity. Research into various phenylacetic acid derivatives has revealed their potential as agonists for receptors like hPPAR and as agents for treating a variety of conditions. nih.gov

The strategic combination of the azetidine and phenylacetic acid scaffolds in this compound creates a molecule with a unique three-dimensional shape and chemical functionality. This novelty is a key driver for its investigation, as it presents an opportunity to explore new chemical space and potentially discover compounds with novel mechanisms of action or improved therapeutic profiles over existing drugs.

Computational and Theoretical Investigations of 2 Azetidin 3 Yl 2 Phenylacetic Acid and Its Derivatives

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are foundational for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing a detailed picture of the electron distribution and energy of the molecular system. For 2-(Azetidin-3-yl)-2-phenylacetic acid, QM calculations can elucidate its electronic structure, predict sites of reactivity, and determine its most stable three-dimensional geometry.

Detailed analyses can reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the carboxylic acid oxygen atoms and the azetidine (B1206935) nitrogen are expected to be nucleophilic sites, while the acidic proton is an electrophilic site. These calculations are crucial for predicting how the molecule might interact with biological targets or participate in synthetic reactions. thescience.dev

Conformational analysis using QM methods can identify the lowest energy arrangements of the atoms. For the subject compound, key torsional angles include the rotation of the phenyl group and the orientation of the carboxylic acid relative to the azetidine ring. mdpi.com Such calculations can also predict properties like pKa, which is vital for understanding the molecule's ionization state under physiological conditions. nih.gov

Calculated PropertyPredicted ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.6 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DMeasures overall polarity of the molecule
pKa (Carboxylic Acid)~4.5Predicts ionization state at physiological pH
pKa (Azetidine Nitrogen)~9.0Predicts ionization state at physiological pH

Note: The values in this table are representative examples based on similar structures and are intended for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While QM methods provide static pictures of a molecule, molecular dynamics (MD) simulations introduce the dimension of time, allowing for the exploration of molecular motion and conformational flexibility. rsc.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of the system. mdpi.com

For this compound, MD simulations in an aqueous environment can reveal its preferred conformations in solution and the dynamics of its interaction with water molecules. This provides a more realistic understanding of its structure than in-vacuum QM calculations. Key metrics analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to measure its compactness over time. mdpi.com

When a potential biological target is identified, MD simulations are invaluable for studying the stability of the ligand-protein complex. After docking the compound into the protein's binding site, an MD simulation can assess whether the predicted binding pose is stable over a timescale of nanoseconds to microseconds. The simulation can reveal subtle conformational changes in both the ligand and the protein upon binding and highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.comresearchgate.net Analysis of the simulation can include calculating the root mean square fluctuation (RMSF) for protein residues to identify regions that become more or less flexible upon ligand binding. researchgate.net

Simulation ParameterTypical Value/SettingPurpose
Force FieldCHARMM, AMBERDescribes the potential energy of the system
Water ModelTIP3P, SPC/EExplicitly models the solvent environment
EnsembleNPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature
Temperature300 KSimulates physiological conditions
Pressure1 barSimulates atmospheric pressure
Simulation Time100-500 nsDuration to observe relevant molecular motions
Integration Timestep2 fsTime interval for calculating forces and positions

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein or nucleic acid). researchgate.net This method is instrumental in structure-based drug design for identifying potential drug candidates by screening large libraries of compounds against a specific biological target. nih.gov

For this compound and its derivatives, docking studies would first require the identification of a relevant biological target. The azetidine scaffold is present in compounds targeting a wide range of proteins, including enzymes like kinases and proteases. researchgate.netf1000research.com For instance, derivatives of the related azetidin-2-one (B1220530) scaffold have been studied as inhibitors of the epidermal growth factor receptor (EGFR) and tubulin. researchgate.netchemisgroup.usresearchgate.net Phenylacetic acid derivatives have also been investigated as potential ligands for various enzymes and proteins. researchgate.net

In a typical docking workflow, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The this compound molecule is then computationally placed into the protein's active site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. researchgate.netf1000research.com

Target Protein (Example)PDB IDDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
Pim-1 Kinase6SPP-8.5Lys67, Glu121, Leu174
Tubulin (Colchicine site)4O2B-7.9Cys241, Leu255, Val318
EGFR Tyrosine Kinase1M17-8.2Met793, Gly796, Leu844

Note: The docking scores and interacting residues are hypothetical examples based on studies of similar scaffolds against these targets. researchgate.netresearchgate.netchemisgroup.us

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules are correlated with changes in their biological activity. A robust QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. chemisgroup.us

To develop a QSAR model for this compound derivatives, a dataset of compounds with experimentally measured biological activity (e.g., IC50 values) against a specific target is required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological characteristics. mdpi.com

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that correlates a subset of these descriptors with the observed biological activity. nih.gov The resulting model can provide valuable design principles. For example, the model might indicate that increasing hydrophobicity in a certain region of the molecule or adding a hydrogen bond donor at a specific position is likely to improve activity. These insights guide the rational design of more potent derivatives. chemisgroup.us

Descriptor ClassExample DescriptorsInformation Encoded
Electronic Dipole Moment, Partial ChargesElectron distribution, polarity
Steric/Topological Molecular Weight, Molar Refractivity, Wiener IndexSize, shape, and branching
Hydrophobic LogP (Octanol-Water Partition Coefficient)Lipophilicity, membrane permeability
Hydrogen Bonding Number of H-bond donors/acceptorsPotential for specific interactions
Quantum Chemical HOMO/LUMO energiesReactivity, electronic properties

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Optimization

A significant proportion of drug candidates fail in clinical trials due to poor pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery to identify and filter out compounds with unfavorable profiles early in the process, thus optimizing research efforts. semanticscholar.orgnumberanalytics.com

For this compound, various computational models can predict key ADME parameters. These models are often based on QSAR principles or machine learning algorithms trained on large datasets of experimental results. numberanalytics.com

Key predicted properties include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate oral bioavailability. nih.gov

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help understand where the compound will go in the body.

Metabolism: Identifying potential interactions with cytochrome P450 (CYP) enzymes is crucial for predicting metabolic stability and potential drug-drug interactions.

Excretion: Properties like aqueous solubility at physiological pH influence how the compound is cleared from the body.

Additionally, many ADME prediction tools assess "drug-likeness" by evaluating compliance with empirical rules like Lipinski's Rule of Five, which suggests that orally active drugs tend to have specific ranges for molecular weight, LogP, and hydrogen bond donors/acceptors. researchgate.netresearchgate.net

ADME PropertyPredicted Value/ClassificationImplication for Research
Lipinski's Rule of Five Compliant (0 violations)Good potential for oral bioavailability
Molecular Weight < 500 g/mol Favorable for absorption
LogP 1.0 - 3.0Balanced solubility and permeability
Aqueous Solubility Moderately solubleAcceptable for formulation
Caco-2 Permeability Moderate to HighGood potential for intestinal absorption
BBB Penetration Low / CNS negativeLess likely to cause central nervous system side effects
CYP2D6 Inhibitor Non-inhibitorLower risk of drug-drug interactions

Note: The values in this table are representative predictions for a small molecule with this structure, based on general findings from in silico ADME studies. researchgate.netnih.govresearchgate.net

Chemical Reactivity and Strategic Derivatization of 2 Azetidin 3 Yl 2 Phenylacetic Acid

Functionalization of the Azetidine (B1206935) Heterocyclic Ring

The secondary amine within the azetidine ring of 2-(azetidin-3-yl)-2-phenylacetic acid is a prime site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's physicochemical and biological properties. Common strategies for N-functionalization include alkylation, arylation, acylation, and sulfonylation.

N-Alkylation and N-Arylation: The nitrogen atom can readily undergo nucleophilic attack on various electrophiles. N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes and a reducing agent. N-arylation, introducing an aromatic or heteroaromatic ring, can be accomplished through methods like Buchwald-Hartwig amination, providing access to a diverse range of derivatives. The nature of the N-substituent has been shown to be a critical factor in directing further functionalization of the molecule. For instance, in related 2-arylazetidines, the N-substituent can dictate the regioselectivity of lithiation, with N-alkyl groups favoring ortho-lithiation of the phenyl ring and N-Boc groups directing lithiation to the α-benzylic position.

N-Acylation and N-Sulfonylation: Acylation with acyl chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, are efficient methods for introducing amide and sulfonamide functionalities, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acyl and N-sulfonyl derivatives often exhibit altered conformational preferences and stability.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)N-Alkyl-2-(azetidin-3-yl)-2-phenylacetic acid
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)N-Alkyl-2-(azetidin-3-yl)-2-phenylacetic acid
N-ArylationAryl halide, Palladium catalyst, Ligand, BaseN-Aryl-2-(azetidin-3-yl)-2-phenylacetic acid
N-AcylationAcyl chloride/Anhydride, Base (e.g., Et₃N), SolventN-Acyl-2-(azetidin-3-yl)-2-phenylacetic acid
N-SulfonylationSulfonyl chloride, Base (e.g., Pyridine), SolventN-Sulfonyl-2-(azetidin-3-yl)-2-phenylacetic acid

Modifications of the Phenylacetic Acid Moiety

The phenylacetic acid portion of the molecule offers two primary sites for modification: the carboxylic acid group and the phenyl ring.

Esterification and Amidation: The carboxylic acid can be readily converted to esters and amides, which are common bioisosteres for carboxylic acids in medicinal chemistry. Esterification can be achieved through Fischer esterification with an alcohol under acidic catalysis, or by reaction with an alkyl halide in the presence of a base. Amidation is typically accomplished by activating the carboxylic acid, for example with a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by the addition of an amine. Direct amidation of phenylacetic acid derivatives using urea (B33335) as a nitrogen source has also been reported. researchgate.net

Phenyl Ring Functionalization: The phenyl ring can undergo electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents must be considered. More modern approaches, such as palladium-catalyzed C-H activation, offer more precise control over the position of functionalization. For instance, methods for ortho-C–H olefination of α-phenoxyacetic acids, which are structurally similar to the phenylacetic acid moiety, have been developed using a directing group strategy. nih.gov This suggests that similar strategies could be applied to introduce substituents at specific positions on the phenyl ring of this compound.

Reaction TypeReagents and ConditionsProduct Moiety
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄) or Alkyl halide, BasePhenylacetate ester
AmidationAmine, Coupling agent (e.g., DCC, HATU)Phenylacetamide
C-H OlefinationOlefin, Palladium catalyst, Ligand, OxidantSubstituted phenyl

Stereoselective Transformations and Epimerization Studies

The presence of a stereocenter at the α-carbon of the phenylacetic acid moiety means that this compound can exist as enantiomers. The synthesis and separation of these stereoisomers are crucial for understanding their biological activity.

Stereoselective Synthesis: The asymmetric synthesis of related azetidine-containing amino acids has been achieved through various methods, including the use of chiral auxiliaries. For example, enantiopure L-azetidine-2-carboxylic acid and its 3-substituted analogs have been prepared using a zinc-mediated asymmetric addition of allylic halides to a camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov Similar strategies could be adapted for the stereoselective synthesis of the desired stereoisomers of this compound. The stereoselective synthesis of azetidin-3-ones, which could serve as precursors, has also been reported through gold-catalyzed intermolecular oxidation of alkynes. nih.gov

Epimerization Studies: The stereochemical stability of the α-carbon is an important consideration. Epimerization, the inversion of configuration at one of several stereocenters, could potentially occur under certain reaction conditions, particularly those involving the formation of a carbanion or enolate intermediate at the α-position. Studies on the α-lithiation of N-alkyl-2-oxazolinylazetidines have shown that the resulting lithiated intermediate can be configurationally labile, leading to a stereoconvergent outcome upon trapping with an electrophile. nih.gov This suggests that the stereochemical integrity at the α-carbon of this compound derivatives would need to be carefully monitored during reactions involving strong bases.

Study AreaMethodologiesKey Considerations
Stereoselective SynthesisChiral auxiliaries, Asymmetric catalysisControl of diastereoselectivity and enantioselectivity
EpimerizationBase-catalyzed reactions, LithiationConfigurational stability of the α-stereocenter

Ring Expansion and Contraction Reactions of the Azetidine System

The inherent ring strain of the azetidine heterocycle makes it susceptible to ring-opening, expansion, and contraction reactions, providing pathways to other heterocyclic systems.

Ring Expansion: Azetidines can undergo ring expansion to form larger heterocycles such as pyrrolidines, piperidines, and oxazinanones. magtech.com.cnimperial.ac.uk These transformations are often promoted by acids or involve rearrangement of suitably functionalized azetidines. For instance, acid-mediated ring-expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones has been documented. imperial.ac.uk Palladium-catalyzed ring-expansion reactions of cyclobutanols (structurally related to the four-membered ring system) with 2-haloanilines have also been shown to produce benzazepines. rsc.org

Ring Contraction: While less common for azetidines themselves, ring contraction is a known synthetic route to azetidines from larger rings. For example, a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones has been developed to synthesize α-carbonylated N-sulfonylazetidines. nih.govorganic-chemistry.org This type of transformation highlights the thermodynamic interplay between different ring sizes.

TransformationReaction TypeTypical Products
Ring ExpansionAcid-mediated rearrangement, Catalytic processesPyrrolidines, Piperidines, Oxazinanones, Benzazepines
Ring Contraction (to form azetidines)Nucleophilic addition-ring contraction of pyrrolidinonesFunctionalized azetidines

Pharmacological and Biological Research Applications of 2 Azetidin 3 Yl 2 Phenylacetic Acid: in Vitro and Mechanistic Perspectives

In Vitro Receptor Binding Affinity and Ligand-Target Interaction Studies

While specific receptor binding affinity studies for 2-(Azetidin-3-yl)-2-phenylacetic acid are not extensively detailed in the available literature, research on analogous azetidine-based compounds provides significant insight into potential ligand-target interactions. A prominent target for this class of molecules is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.gov Advanced analytical techniques have demonstrated that azetidine (B1206935) compounds can bind directly and irreversibly to STAT3. nih.govnih.gov This interaction is not merely an affinity-based association but a covalent modification.

Mass spectrometry has been instrumental in identifying the precise nature of this interaction, detecting STAT3 cysteine peptides that are covalently bound to the azetidine compounds. nih.govnih.gov Further validation through site-directed mutagenesis has confirmed that key cysteine residues, specifically Cys426 and Cys468 within the STAT3 protein, are essential for this high-potency covalent interaction. nih.govnih.gov This demonstrates a targeted and specific mechanism of action, where the azetidine moiety acts as a warhead that forms a permanent bond with its protein target, leading to its inhibition. Such direct ligand-target interaction studies are crucial for understanding the molecular basis of a compound's activity and for guiding further drug development. nih.gov

Enzyme Inhibition Assays and Mechanistic Elucidation

The structural components of this compound suggest its potential as an inhibitor for various enzymes. The 2-azetidinone (β-lactam) ring, a core feature of many antibiotics, and the phenylacetic acid group are known pharmacophores for enzyme inhibition. bepls.comnih.gov

STAT3: Azetidine-based compounds have been identified as highly potent, selective, and irreversible inhibitors of STAT3 activity. nih.gov In vitro assays show that these compounds directly inhibit the DNA-binding activity of STAT3 with IC50 values in the sub-micromolar range, between 0.38 and 0.98 μM. nih.govresearchgate.net The mechanism is characterized by an irreversible covalent binding to key cysteine residues in the STAT3 DNA-binding domain, which accounts for their potent and time-dependent inhibition. researchgate.net This selectivity is notable, as the compounds show significantly less activity against other STAT family members like Stat1 or Stat5 (IC50 > 15.8 μM). nih.gov

Fatty Acid Amide Hydrolase (FAAH): The 2-azetidinone structure is a recognized scaffold for the development of FAAH inhibitors. nih.gov FAAH is a serine enzyme responsible for the degradation of endocannabinoids. nih.govmdpi.com Studies on novel 2-azetidinones bearing alkenyl chains have demonstrated their potential to inhibit human FAAH, with some analogues achieving IC50 values in the low micromolar range (e.g., 4.5 μM). nih.gov This suggests that the azetidinone core of this compound could be oriented toward FAAH inhibition.

Penicillin-Binding Protein (PBP): The β-lactam ring is the quintessential pharmacophore for inhibiting PBPs, enzymes crucial for bacterial cell wall synthesis. mdpi.commdpi.com Phenylacetic acid and its derivatives have also been shown to inhibit key enzymes in the penicillin biosynthesis pathway. nih.gov The presence of both the azetidine (related to the 2-azetidinone core) and phenylacetic acid moieties suggests a strong rationale for investigating this compound as a PBP inhibitor.

Cyclooxygenase-2 (COX-2): Phenylacetic acid derivatives are a known class of non-steroidal anti-inflammatory drugs (NSAIDs) that can inhibit cyclooxygenase enzymes. mdpi.comresearchgate.net Selective inhibition of the COX-2 isozyme is a key therapeutic goal for reducing inflammation without the gastrointestinal side effects associated with COX-1 inhibition. mdpi.comnih.gov Research into phenoxy acetic acid derivatives has yielded compounds with potent COX-2 inhibitory activity (IC50 values as low as 0.06 μM). mdpi.com

Urease, Helicase: Currently, there is a lack of specific data in the reviewed literature regarding the inhibitory activity of this compound or closely related azetidine compounds against urease and helicase enzymes. Urease is a nickel-containing enzyme, and its inhibitors often function as metal ion chelators or substrate analogues. nih.govresearchgate.net

Enzyme TargetInhibitory Activity of Related Azetidine/Phenylacetic Acid CompoundsMechanism/Potency (IC50)Reference
STAT3Potent and selective inhibition by azetidine-based compounds.Irreversible covalent binding; IC50 = 0.38–0.98 μM. nih.govresearchgate.net
FAAHInhibition by 3-alkenyl-2-azetidinones.IC50 = 4.5 μM for a representative compound. nih.gov
PBPPhenylacetic acid derivatives inhibit penicillin biosynthetic enzymes; azetidinones are known PBP inhibitors.Halogenated phenylacetic acid derivatives show strong inhibition. nih.govmdpi.com
COX-2Phenoxy acetic acid derivatives show potent inhibition.IC50 = 0.06–0.09 μM for lead compounds. mdpi.com

Cell-Based Assays for Functional Modulation at a Molecular Level

The functional consequences of the enzyme inhibition described for azetidine-based compounds have been explored in various cell-based assays, particularly in the context of oncology. In models of triple-negative breast cancer (TNBC) and pancreatic cancer, these compounds have demonstrated significant effects on molecular pathways and cell fate. nih.govresearchgate.net

Treatment of TNBC and pancreatic cancer cells (such as Panc-1 and Mia-Paca2) with azetidine-based STAT3 inhibitors effectively blocks both constitutive and ligand-induced STAT3 activation. nih.govresearchgate.net This is observed through a reduction in the tyrosine phosphorylation of STAT3, a critical step for its dimerization and nuclear translocation. researchgate.netsemanticscholar.org

Functionally, this inhibition of the STAT3 signaling pathway leads to profound cellular effects. Researchers have observed a significant loss of viable tumor cells and the induction of apoptosis following treatment. nih.govresearchgate.net Notably, these compounds can exhibit a degree of selectivity, with one study reporting that an azetidine-based inhibitor was 13-fold more specific against tumor cells compared to normal cells. researchgate.net This molecular modulation within a cellular context confirms that the direct inhibition of targets like STAT3 translates into desired anti-proliferative and pro-apoptotic outcomes.

Cell Line TypeMolecular EffectFunctional OutcomeReference
Triple-Negative Breast Cancer (TNBC)Inhibition of constitutive and ligand-induced STAT3 activation.Tumor cell death. nih.gov
Human Pancreatic Cancer (Panc-1, Mia-Paca2)Inhibition of intracellular constitutive STAT3 tyrosine phosphorylation.Loss of viable cells, induction of apoptosis. researchgate.net
-Demonstrated selectivity for tumor cells over normal cells.- researchgate.net

Target Identification and Validation Strategies in Chemical Biology

Identifying the specific molecular target of a bioactive small molecule is a cornerstone of chemical biology and drug discovery. nih.gov Strategies to achieve this can be broadly categorized into direct biochemical methods, genetic interaction approaches, and computational inference. nih.gov

The investigation of azetidine-based compounds as STAT3 inhibitors serves as an exemplary case study for target identification and validation. nih.govresearchgate.net The initial hypothesis of STAT3 as the target was validated using direct biochemical methods. Mass spectrometry was employed to analyze the STAT3 protein after incubation with the azetidine compound. nih.govnih.gov This powerful technique provided direct evidence of a covalent bond forming between the compound and specific cysteine peptides of the STAT3 protein, thus identifying the precise binding sites. nih.gov

To further validate this finding, site-directed mutagenesis was utilized. nih.govnih.gov This genetic approach involves altering the primary amino acid sequence of the target protein. The key cysteine residues (Cys426 and Cys468) that were identified by mass spectrometry were mutated. nih.gov The subsequent loss of inhibitory potency of the azetidine compound against the mutated STAT3 protein confirmed that these specific residues were essential for the covalent interaction. nih.gov This combination of advanced proteomics and genetic manipulation provides a robust and definitive validation of the molecular target, solidifying the mechanism of action. nih.gov

Structure-Activity Relationships (SAR) Governing Biological Responses

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies on related scaffolds have elucidated key features that govern their interactions with biological targets.

For the azetidinone heterocyclic nucleus, SAR studies have revealed it to be a critical component for various biological activities. nih.gov In the context of STAT3 inhibition, the azetidine ring acts as a reactive moiety that forms an irreversible covalent bond with cysteine residues on the target protein, a mechanism that is fundamental to its high potency. researchgate.net

Regarding the phenylacetic acid portion, substitutions on the phenyl ring can dramatically influence activity. For instance, in the inhibition of penicillin biosynthetic enzymes by phenylacetic acid analogs, the presence of halogens (such as Cl or Br) at specific positions on the ring strongly enhances inhibitory activity, whereas other substitutions like hydroxyl or methyl groups have no effect. nih.gov Similarly, for 2-phenylaminophenylacetic acid derivatives acting as COX inhibitors, crucial parameters for activity include the lipophilicity and the angle of twist between the two phenyl rings. researchgate.net These findings highlight that modifications to both the azetidine core and the phenylacetic acid substituent are critical determinants of biological response, allowing for the fine-tuning of potency and selectivity. nih.govresearchgate.net

Antimicrobial and Antioxidant Activity Assessments (In Vitro)

Antimicrobial Activity: The 2-azetidinone (β-lactam) ring is a well-established pharmacophore in antibiotic chemistry, forming the basis for penicillins and cephalosporins. nih.govmedipol.edu.tr Consequently, numerous novel azetidinone derivatives have been synthesized and evaluated for their antimicrobial properties. In vitro screening of various azetidinone compounds derived from scaffolds including phenylacetic acid has demonstrated a broad spectrum of activity. bepls.comnih.gov These compounds have been tested against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as various fungal strains (Aspergillus niger, Candida albicans). bepls.comnih.govmedipol.edu.trnih.gov Several of these synthesized derivatives have exhibited good to excellent antimicrobial activity, sometimes comparable to standard drugs. nih.govnih.gov

Antioxidant Activity: Derivatives of 2-azetidinone have also been investigated for their potential as antioxidants. bepls.com The antioxidant capacity is typically assessed in vitro using assays such as the scavenging of free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). farmaciajournal.commdpi.com Studies on new azetidinone derivatives of phenylacetic acid and ferulic acid have shown that these compounds can possess significant radical scavenging activity. bepls.comfarmaciajournal.com In some cases, the synthesized azetidinone compounds exhibited more potent antioxidant effects than the parent molecules and showed activity comparable to the standard antioxidant, ascorbic acid. farmaciajournal.comresearchgate.net

Activity TypeAssay/MethodFindings for Azetidinone/Phenylacetic Acid DerivativesReference
AntimicrobialBroth dilution / Diffusion methodActivity against Gram-positive and Gram-negative bacteria, and fungi. bepls.comnih.govmedipol.edu.trnih.gov
AntioxidantDPPH radical scavengingDerivatives showed good antioxidant activity. bepls.comfarmaciajournal.com
AntioxidantABTS radical scavengingActivity comparable to standard ascorbic acid for some derivatives. farmaciajournal.comresearchgate.net

Advanced Applications of 2 Azetidin 3 Yl 2 Phenylacetic Acid in Medicinal Chemistry and Chemical Biology

Utilization as a Chiral Building Block for Complex Molecule Synthesis

The inherent chirality and structural rigidity of 2-(azetidin-3-yl)-2-phenylacetic acid make it an exceptional starting point for the asymmetric synthesis of complex molecules. The four-membered azetidine (B1206935) ring, a strained heterocycle, serves as a rigid scaffold that can effectively transfer stereochemical information and control the spatial orientation of substituents. nih.gov

Synthetic chemists leverage chiral pool starting materials to construct enantiomerically pure products, and chiral azetidines are increasingly recognized as useful building blocks in this regard. nih.gov The synthesis of chiral azetidin-3-ones, for example, has been developed as a route to access functionalized azetidines with high enantiomeric excess. nih.gov Similarly, the stereocenter in this compound, defined at the carbon atom adjacent to the phenyl and carboxyl groups, provides a key element of chirality. This stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex targets with multiple stereocenters.

The general synthetic utility is demonstrated in methods developed for related structures, such as the stereoselective synthesis of baulamycin A, which relies on catalyst-controlled asymmetric additions to set key stereocenters in a complex polyketide structure. nih.gov The principles of stereocontrol seen in such syntheses can be applied to strategies employing this compound. For instance, the carboxylic acid and the secondary amine of the azetidine ring can be selectively functionalized, enabling the divergent synthesis of a wide range of derivatives.

Table 1: Potential Synthetic Transformations Using this compound

Functional GroupReaction TypePotential Product ClassSynthetic Utility
Carboxylic AcidAmide CouplingAmides, PeptidesIntroduction of diverse R-groups, peptide chain extension.
Carboxylic AcidEsterificationEstersProdrug strategies, modification of physicochemical properties.
Carboxylic AcidReductionChiral AlcoholsAccess to new chiral building blocks with different functionalities.
Azetidine NitrogenN-Alkylation / N-ArylationN-Substituted AzetidinesModulation of basicity, solubility, and target engagement.
Azetidine NitrogenN-Acylation / N-SulfonylationN-Acyl/Sulfonyl AzetidinesIntroduction of pharmacophoric elements, library diversification. nih.gov
Phenyl RingElectrophilic Aromatic SubstitutionSubstituted Phenyl DerivativesFine-tuning of electronic properties and steric profile.

Integration into Peptidomimetic and Constrained Conformational Architectures

Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. arizona.edubenthamscience.com A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation, thereby increasing potency and selectivity. nih.gov

The incorporation of cyclic amino acid scaffolds, like the azetidine ring, can cause substantial changes in the secondary structure of peptide chains. chemrxiv.org Azetidine-containing amino acids, such as L-azetidine-2-carboxylic acid (Aze), are known to alter the conformational preferences of peptides. nih.gov While Aze residues can make peptides somewhat more flexible than their proline-containing counterparts, they also induce specific turn structures. nih.gov For example, the 3-aminoazetidine-3-carboxylic acid moiety has been shown to be a β-turn inducer. researchgate.net

When this compound is incorporated into a peptide backbone, its rigid four-membered ring restricts the available conformational space of the main chain. The substitution pattern at the Cα-like position (the phenyl group) and the Cβ-like position (the azetidine ring) further dictates the local geometry. This makes it a powerful tool for designing foldamers and peptidomimetics with novel and predictable three-dimensional structures. researchgate.netrsc.org The conformational behavior of peptides containing azetidine residues has been studied using X-ray crystallography and NMR, revealing that these small rings can induce extended or folded structures depending on the context. enamine.net The introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element, facilitating the efficient synthesis of small cyclic peptides. nih.gov

Role as a Privileged Scaffold for Combinatorial Library Synthesis

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a highly valuable starting point for drug discovery. nih.gov The azetidine ring is considered a privileged scaffold due to its favorable balance of stability and molecular rigidity, which allows for effective tuning of pharmacological properties. pharmablock.comresearchgate.net The three-dimensional character of the azetidine ring is a desirable feature in modern medicinal chemistry, moving away from flat, aromatic structures. researchgate.net

This compound is an ideal privileged scaffold for combinatorial library synthesis due to its multiple, chemically distinct points of diversification. These diversification points allow for the rapid generation of a large number of analogues with varied physicochemical properties.

Azetidine Nitrogen : The secondary amine can be readily functionalized through reactions like alkylation, acylation, or sulfonylation, introducing a wide array of substituents.

Carboxylic Acid : This group can be converted into amides, esters, or other functionalities, allowing for the exploration of interactions with target proteins.

Phenyl Ring : The aromatic ring can be substituted at various positions to modulate electronic properties and steric bulk, optimizing interactions such as pi-stacking or hydrophobic binding.

The synthesis of diverse libraries based on azetidine scaffolds has been successfully used to develop compounds focused on central nervous system (CNS) targets. nih.govresearchgate.net By leveraging the this compound core, libraries of fused, bridged, and spirocyclic ring systems can be generated, providing access to novel chemical space. researchgate.net

Table 2: Example of a Combinatorial Library Design Based on the this compound Scaffold

Scaffold PositionBuilding Block (R Group)Number of Variants
Azetidine Nitrogen (R1)Alkyl halides, Acyl chlorides, Sulfonyl chlorides50
Carboxylic Acid (R2)Primary & Secondary Amines100
Phenyl Ring (R3)Boronic acids (via Suzuki coupling on a halogenated precursor)20
Total Possible Compounds 100,000

Development of Molecular Probes and Chemical Tools for Biological Investigations

Molecular probes are essential tools in chemical biology for visualizing, tracking, and perturbing biological processes. The this compound scaffold can be adapted to create highly specific probes by conjugating it to reporter molecules (e.g., fluorophores, biotin) or reactive groups (e.g., photo-crosslinkers).

Alternatively, the phenyl ring can be modified to incorporate functionalities required for probing. For example, in the design of histone deacetylase (HDAC) probes, a diazide group was attached to a phenyl ring to enable photo-affinity labeling. nih.gov A similar strategy could be applied to an appropriately substituted version of this compound to create a probe for its specific biological target. The core scaffold would provide the binding affinity and selectivity, while the appended reactive group would allow for covalent labeling and subsequent target identification. Such probes are invaluable for elucidating drug mechanisms of action and discovering new therapeutic targets.

Future Directions and Emerging Research Avenues for 2 Azetidin 3 Yl 2 Phenylacetic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex molecules containing strained ring systems like azetidine (B1206935) remains a significant challenge in organic chemistry. Future research will prioritize the development of novel synthetic routes that are not only efficient but also environmentally sustainable.

Key research objectives in this area include:

Continuous Flow Chemistry: Traditional batch synthesis of azetidine derivatives can be hazardous due to the use of reactive intermediates and high pressures. Continuous flow synthesis offers a safer, more scalable, and consistent alternative. researchgate.net Future work will likely focus on developing telescoped flow-based protocols that combine multiple synthetic steps into a single, uninterrupted process, minimizing manual handling and waste generation. researchgate.net

Catalytic Asymmetric Synthesis: The biological activity of 2-(Azetidin-3-yl)-2-phenylacetic acid is dependent on its stereochemistry. Therefore, developing highly enantioselective synthetic methods is crucial. Research will likely move beyond classical resolution techniques towards catalytic asymmetric methods. This includes the exploration of novel chiral catalysts, such as transition metal complexes or organocatalysts, to establish the desired stereocenter in a single, efficient step.

Biocatalysis and Enzymatic Methods: Harnessing the power of enzymes for chemical synthesis represents a key pillar of green chemistry. Future investigations may explore the use of engineered enzymes (e.g., transaminases, hydrolases) to produce enantiomerically pure this compound or its precursors under mild, aqueous conditions.

C-H Activation Strategies: Modern synthetic methods increasingly rely on C-H activation to streamline the synthesis of analogues. sigmaaldrich.com Future efforts could apply palladium-catalyzed C-H activation or other coupling strategies, such as the Suzuki coupling, to modify the phenyl ring of the molecule, allowing for the rapid generation of a diverse library of derivatives for structure-activity relationship (SAR) studies. inventivapharma.com

Table 1: Comparison of Synthetic Methodologies for Azetidine Derivatives
MethodologyPotential Advantages for SynthesisResearch Focus
Continuous Flow ChemistryEnhanced safety, scalability, improved reaction control, and potential for automation. researchgate.netDevelopment of integrated multi-step flow processes.
Catalytic Asymmetric SynthesisHigh enantioselectivity, atom economy, reduced reliance on chiral resolving agents.Discovery of novel organocatalysts or transition-metal catalysts.
BiocatalysisHigh stereoselectivity, mild reaction conditions (aqueous, room temp), environmentally friendly.Enzyme screening and engineering for specific substrate recognition.
C-H Activation/CouplingRapid diversification of the molecular scaffold for SAR studies, improved synthetic efficiency. sigmaaldrich.cominventivapharma.comExploration of new catalytic systems for functionalizing the phenyl ring.

Advanced Computational Design Principles for Activity and Selectivity

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research. For this compound, these methods can guide the rational design of new analogues with enhanced potency and selectivity, while also predicting their pharmacokinetic profiles.

Future computational research will likely involve:

Molecular Docking and Virtual Screening: By modeling the interactions between potential derivatives and the binding sites of various biological targets, molecular docking can predict binding affinities and modes. This allows for the high-throughput virtual screening of large compound libraries to identify the most promising candidates for synthesis and biological testing. peerscientist.comf1000research.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, stability, and reactivity. mdpi.comrsc.org These calculations can help rationalize observed biological activities and guide the design of derivatives with optimized electronic properties for target engagement.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule and its interactions with a biological target over time, providing a more realistic picture of the binding process and helping to validate docking results. mdpi.com

ADMET Prediction: In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for early-stage drug discovery. peerscientist.comresearchgate.net Applying these models to derivatives of this compound can help prioritize compounds with favorable drug-like properties and identify potential liabilities before committing to costly synthesis.

Exploration of Unconventional Biological Targets and Mechanisms of Action

While the existing biological activities of this compound provide a starting point, a significant area for future growth lies in exploring its potential to interact with novel and unconventional biological targets. The unique structural features of the molecule suggest it may possess mechanisms of action beyond those of typical phenylacetic acid derivatives.

Promising research directions include:

Proline Mimicry and Protein Misfolding: The azetidine ring is a structural analogue of proline. The related compound, azetidine-2-carboxylic acid, is known to be misincorporated into proteins in place of proline, leading to protein misfolding and a global stress response. nih.gov Future studies could investigate whether this compound or its metabolites can act as proteotoxic agents, a mechanism with potential applications in antimicrobial or anticancer therapies.

Cysteine Protease Inhibition: Derivatives of 3-amino-azetidin-2-one have demonstrated potent inhibitory activity against cysteine proteases like cathepsins. nih.gov Given its structural similarity, this compound could be investigated as a novel scaffold for developing inhibitors of this important class of enzymes.

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs): Phenylacetic acid derivatives have been identified as agonists for hPPARs, which are key regulators of metabolism. nih.gov Research could explore the activity of this compound and its analogues on different PPAR isoforms, which could have therapeutic implications for metabolic disorders.

Antibiotic Adjuvants: Certain N-substituted azetidin-2-ones have been shown to enhance the efficacy of antibiotics like oxacillin (B1211168) against resistant bacterial strains such as MRSA. nih.gov A future avenue of research could screen this compound for similar adjuvant properties, aiming to restore the effectiveness of existing antibiotics.

Table 2: Potential Unconventional Targets Based on Structurally Related Compounds
Potential Target Class/MechanismRelated Structural MoietyRationale and Research Direction
Protein Biosynthesis (Proline Mimicry)Azetidine RingInvestigate misincorporation into proteins and induction of the unfolded protein response. nih.gov
Cysteine Proteases (e.g., Cathepsins)Azetidinone CoreScreen for inhibitory activity against various cysteine proteases involved in disease. nih.gov
Nuclear Receptors (e.g., hPPARs)Phenylacetic AcidEvaluate agonist or antagonist activity on PPAR isoforms for metabolic applications. nih.gov
Bacterial Resistance MechanismsAzetidinone CoreTest for synergistic activity with conventional antibiotics against resistant bacterial strains. nih.gov

Applications in Materials Science or Supramolecular Chemistry

The potential applications of this compound are not limited to the biological realm. Its distinct functional groups—a carboxylic acid, a secondary amine within the azetidine ring, and an aromatic phenyl group—make it an attractive building block for constructing novel supramolecular assemblies and advanced materials.

Future discoveries may lead to applications in:

Cocrystal Engineering: The carboxylic acid group can form robust hydrogen bonds, while the phenyl ring can participate in π-π stacking interactions. These features make the molecule an excellent candidate for forming cocrystals with other molecules (coformers). mdpi.com Research into cocrystallization could be used to modify the physicochemical properties of active pharmaceutical ingredients or to design new materials with tailored optical or electronic properties.

Self-Assembled Gels: Under specific conditions (e.g., pH, solvent), molecules like this can self-assemble into extended fibrous networks, forming supramolecular gels. These materials could find applications in areas such as controlled release or as scaffolds for tissue engineering.

Coordination Polymers and MOFs: The nitrogen and oxygen atoms in the molecule can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. Future work could explore the synthesis of such materials, which are of great interest for applications in gas storage, catalysis, and sensing.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery (pre-clinical)

To accelerate the pre-clinical development of drugs based on the this compound scaffold, future research will need to integrate advanced technologies like high-throughput screening (HTS) and artificial intelligence (AI).

This integrated approach would involve:

High-Throughput Screening (HTS): A library of derivatives could be synthesized and tested against a vast array of biological targets using automated HTS platforms. nih.govresearchgate.net This would enable the rapid identification of "hits"—compounds that show activity against specific targets—which can then be optimized further. researchgate.net HTS assays can range from biochemical assays that measure enzyme inhibition to cell-based assays that assess phenotypic changes. nih.gov

AI-Driven Data Analysis: The massive datasets generated by HTS are ideal for analysis by AI and machine learning (ML) algorithms. nih.govmdpi.com ML models can identify complex structure-activity relationships that may not be apparent to human researchers, helping to guide the next round of molecular design. nih.govmdpi.com

Generative AI for de Novo Design: Advanced AI models, such as generative adversarial networks (GANs), can be trained on existing chemical data to design entirely new molecules. nih.gov By providing the model with the desired activity and safety profile, researchers could generate novel derivatives of this compound that are optimized for a specific target, significantly speeding up the hit-to-lead and lead optimization phases of drug discovery. nih.govfrontiersin.org

Q & A

Q. What are the common synthetic routes for 2-(Azetidin-3-yl)-2-phenylacetic acid?

The synthesis typically involves condensation reactions between azetidine derivatives and phenylacetic acid precursors. For example, acid-catalyzed condensation (e.g., HCl) is a key step to form the azetidine ring and phenylacetic acid backbone. Reaction conditions such as temperature control (e.g., 0–5°C for nitration steps) and solvent selection (polar aprotic solvents like DMF) are critical for minimizing side reactions and improving yields .

Q. How is the structure of this compound characterized?

Structural characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • X-ray crystallography using programs like SHELXL for small-molecule refinement and ORTEP-III for graphical representation of thermal ellipsoids .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

Q. What methods are used to assess the purity of this compound?

Purity is evaluated via:

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Thin-layer chromatography (TLC) with silica gel plates and visualization under UV light or iodine staining .

Advanced Research Questions

Q. How can low yields in the azetidine ring-forming step be addressed?

Optimize reaction parameters:

  • Catalyst screening : Strong acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) may improve cyclization efficiency.
  • Temperature control : Gradual warming (e.g., 25°C to reflux) reduces side reactions like oligomerization .
  • Solvent selection : Use anhydrous solvents (e.g., THF) to prevent hydrolysis of intermediates .

Q. What strategies resolve enantiomers of this compound?

Enantiomeric separation employs:

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) and isopropanol/hexane eluents.
  • Crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) to induce diastereomer formation .

Q. How is crystallographic data analyzed to confirm molecular geometry?

  • SHELX suite : SHELXL refines atomic coordinates and thermal parameters against high-resolution diffraction data.
  • ORTEP-III : Generates 3D visualizations to validate bond angles, torsional strain, and hydrogen-bonding networks .

Q. How should researchers handle data gaps in ecological or toxicity profiles?

  • Computational modeling : Use tools like EPI Suite to predict biodegradability and bioaccumulation potential.
  • In vitro assays : Conduct cytotoxicity screening (e.g., MTT assay on HepG2 cells) as a preliminary toxicity indicator.
  • Literature analogs : Compare with structurally similar compounds (e.g., 2-phenylacetic acid derivatives) for hazard extrapolation .

Q. What experimental approaches investigate the compound’s biological activity?

  • Enzyme inhibition assays : Test interactions with targets like cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods.
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled ligands) to measure affinity for GPCRs or ion channels.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Data Contradictions and Mitigation

Q. How to address discrepancies in crystallographic vs. spectroscopic data?

  • Cross-validation : Compare X-ray-derived bond lengths with DFT-calculated values (e.g., Gaussian 16 at B3LYP/6-31G* level).
  • Dynamic NMR : Probe conformational flexibility in solution to reconcile static crystal structures with dynamic behavior .

Q. What steps ensure reproducibility in multi-step syntheses?

  • Intermediate characterization : Isolate and validate all intermediates via melting point, NMR, and HRMS.
  • Strict inert conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.